Cordycepin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51771-54-1 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S,3R,5S)-2-(6-amino-7H-purin-8-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-6-9(13-3-12-8)15-10(14-6)7-5(17)1-4(2-16)18-7/h3-5,7,16-17H,1-2H2,(H3,11,12,13,14,15)/t4-,5+,7+/m0/s1 |
InChI Key |
OQSXKFHAAVKRAJ-HBPOCXIASA-N |
SMILES |
C1C(OC(C1O)C2=NC3=NC=NC(=C3N2)N)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)C2=NC3=NC=NC(=C3N2)N)CO |
Canonical SMILES |
C1C(OC(C1O)C2=NC3=NC=NC(=C3N2)N)CO |
Synonyms |
cordycepin C cordycepin-C |
Origin of Product |
United States |
Historical Context and Early Research Evolution of Cordycepin C
Initial Discovery and Isolation from Natural Fungal Sources
Cordycepin (B1669437) was first identified and isolated in 1950 by Cunningham and colleagues from the fermentation broth of the medicinal fungus Cordyceps militaris frontiersin.orgmdpi.comresearchgate.netnih.govnih.govmycosphere.org. This discovery marked the initial step in understanding the biochemical profile of this potent compound. Subsequently, cordycepin has also been reported to be produced by other fungi, including Ophiocordyceps sinensis (formerly C. sinensis), Cordyceps kyushuensis, and Cordyceps cicadae, though C. militaris remains the most significant natural source for its production nih.govfrontiersin.orgnih.gov. Early research focused on its presence in these fungi, recognizing it as a key bioactive metabolite.
Chronological Milestones in Cordycepin C Research and Its Early Biological Characterization
The early research into cordycepin was characterized by its isolation and the initial exploration of its biological properties.
1950: First isolation from Cordyceps militaris fermentation broth by Cunningham et al. frontiersin.orgmdpi.comresearchgate.netnih.govnih.govmycosphere.org.
1960s: The structural formula of cordycepin was identified as 3'-deoxyadenosine (3'-dA) nih.govnih.gove-compa.orgresearcher.life. During this period, studies began to reveal its antimicrobial activity, primarily through the inhibition of nucleic acid synthesis e-compa.org.
Early 1970s: Cordycepin became commercially available and was widely used in research, particularly in studies related to RNA processing researchgate.net.
Subsequent Decades: An increasing number of studies confirmed cordycepin's versatile bioactivities, including antitumor, antidiabetic, anti-inflammatory, antioxidant, immunomodulatory, and antimicrobial properties frontiersin.orgresearchgate.netplos.orgnih.govmdpi.com. Early characterization also noted that high doses could affect cell proliferation and viability in cell cultures mdpi.com.
Methodological Advancements in Early this compound Extraction and Purification for Research
The early methods for extracting and purifying cordycepin from its fungal sources were foundational for subsequent research.
Initial Extraction: Extraction from fungal fruiting bodies or fermentation broths of C. militaris was the primary method frontiersin.orgnih.gov. Early techniques often involved water-based or alcohol-based extraction nih.gov.
Purification Challenges: Initial purification procedures, while effective for small-scale research, were often hampered by low yields and complex multi-step processes researchgate.net. For instance, one method involved column chromatography using specific resins followed by preparative High-Performance Liquid Chromatography (HPLC) researchgate.net.
Advancements: Over time, methods evolved to improve purity and yield. Techniques such as adsorption using macroporous resins became more common for large-scale purification researchgate.net. Hot water extraction methods were also employed, aiming to preserve cordycepin's structure and avoid degradation that could occur with alcohol or other solvent-based extractions google.com. The development of techniques like Column Chromatographic Extraction (CCE) and High-Speed Counter-current Chromatography (HSCCC) represented significant steps towards more efficient isolation and purification for research and potential industrial applications researchgate.netresearchgate.net.
Biosynthesis, Production, and Metabolic Engineering of Cordycepin C
Elucidation of Biosynthetic Pathways in Natural Producers
The primary natural producers of cordycepin (B1669437) include various fungi from the Cordyceps genus, such as Cordyceps militaris, Cordyceps kyushensis, and Cordyceps cicadae, as well as Aspergillus nidulans. frontiersin.orgnih.gov The biosynthetic pathway was a subject of research for decades, with adenosine (B11128) identified as a likely precursor early on. frontiersin.orgnih.gov However, the complete enzymatic and genetic basis for its synthesis was only clarified more recently through comparative genomics and functional gene studies. nih.gov
The biosynthesis of cordycepin from its precursor, adenosine, is a multi-step enzymatic process. frontiersin.orgnih.gov The core pathway involves phosphorylation, dephosphorylation, and reduction reactions. frontiersin.orgnih.gov
The key steps are as follows:
Phosphorylation of Adenosine : The process begins with adenosine. An enzyme with nucleoside/nucleotide kinase activity phosphorylates adenosine at the 3'-hydroxyl (3'-OH) position to produce adenosine-3'-monophosphate (3'-AMP). frontiersin.orgnih.gov This initial step is catalyzed by the Cns3 enzyme. nih.gov An alternative route to 3'-AMP can also occur from 2',3'-cyclic monophosphate (2',3'-cAMP), a common byproduct of mRNA degradation. frontiersin.orgnih.gov
Dephosphorylation of 3'-AMP : The intermediate 3'-AMP is then dephosphorylated by a metal-dependent phosphohydrolase, Cns2, to form 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA). nih.govfrontiersin.org
Reduction to Cordycepin : Finally, the intermediate 2'-C-3'-dA is converted to cordycepin through a redox reaction catalyzed by the oxidoreductase enzyme Cns1. frontiersin.orgnih.gov
It has been demonstrated that the enzymes Cns1 and Cns2 form a tight complex and are mutually dependent; one cannot function without the other. frontiersin.orgnih.gov
The enzymatic machinery for cordycepin synthesis is encoded by a conserved gene cluster. nih.gov Through comparative genomic studies between Cordyceps militaris and Aspergillus nidulans, a physically linked four-gene cluster, designated Cns1-Cns4, was identified as being responsible for cordycepin biosynthesis. nih.govnih.gov Orthologs of this gene cluster have also been found in other producing species like Cordyceps kyushensis (named ck1-ck4). frontiersin.orgnih.gov
The gene cluster has a dual function, simultaneously synthesizing cordycepin and pentostatin (B1679546) (PTN). frontiersin.orgnih.gov Pentostatin is an inhibitor of adenosine deaminase, an enzyme that would otherwise degrade cordycepin. researchgate.net This co-synthesis is considered a self-protection mechanism for the fungus to prevent the degradation of the cordycepin it produces. nih.gov The expression of the cns genes is closely linked to metabolic pathways such as purine (B94841) metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. frontiersin.orgnih.gov Regulation is influenced by various factors, including the availability of precursor molecules and environmental signals like light. frontiersin.orgnih.gov
| Gene | Encoded Protein | Function in Biosynthesis |
|---|---|---|
| Cns1 | Oxidoreductase | Catalyzes the final reduction step to form cordycepin from 2'-C-3'-dA. frontiersin.orgnih.gov |
| Cns2 | Metal-dependent phosphohydrolase | Dephosphorylates 3'-AMP to form the intermediate 2'-C-3'-dA. frontiersin.orgnih.gov |
| Cns3 | Bifunctional protein (N-terminal nucleoside kinase; C-terminal HisG) | Phosphorylates adenosine to 3'-AMP; also involved in pentostatin biosynthesis. frontiersin.orgnih.gov |
| Cns4 | Adenosine deaminase-like protein | Contributes to the biosynthesis of pentostatin (PTN) to protect cordycepin from deamination. nih.gov |
Heterologous Expression Systems for Cordycepin Production
Given the relatively slow growth and complex cultivation of Cordyceps militaris, researchers have turned to synthetic biology to transfer the cordycepin biosynthetic pathway into more industrially amenable microbes. frontiersin.orgfrontiersin.org This process, known as heterologous expression, involves introducing the key genes, primarily Cns1 and Cns2, into a new host organism. frontiersin.org
Several microbial "cell factories" have been successfully engineered for cordycepin production:
Saccharomyces cerevisiae : The well-characterized yeast S. cerevisiae was one of the first hosts used to express the Cns1 and Cns2 genes, successfully demonstrating the feasibility of heterologous cordycepin biosynthesis. frontiersin.orgnih.gov
Yarrowia lipolytica : This unconventional yeast has been engineered to produce high titers of cordycepin, with yields reaching up to 4.36 g/L under optimized fed-batch fermentation conditions. frontiersin.orgacs.org
Komagataella phaffii (Pichia pastoris) : This methylotrophic yeast has been engineered to produce cordycepin from methanol (B129727), achieving yields as high as 2.68 g/L. nih.gov
Aspergillus oryzae : An engineered strain of this filamentous fungus produced 1.72 g/L of cordycepin in just two days of fermentation. mdpi.com
Escherichia coli : Attempts have been made to express the genes in E. coli, although challenges with expressing the Cns1 enzyme have been reported. frontiersin.org
These heterologous systems offer several advantages over natural producers, including faster growth rates, shorter fermentation cycles, and the use of well-established genetic engineering tools, paving the way for more sustainable and cost-effective cordycepin production. frontiersin.org
Optimization Strategies for Enhanced Cordycepin Yields
To maximize cordycepin production in both natural and engineered strains, extensive research has focused on optimizing cultivation and fermentation processes. frontiersin.org This involves refining fermentation techniques and modulating the nutritional and physical environment.
Both liquid (submerged) and solid-state fermentation methods are used for cordycepin production. frontiersin.orgfrontiersin.org
Solid-State Fermentation (SSF) : This method involves growing C. militaris on solid substrates, often grain-based media like rice or wheat, to cultivate fruiting bodies. nih.gov While this mimics the natural growth habit, it typically involves long cultivation periods of 45-60 days. frontiersin.org Optimization strategies include using combinations of different grains and adding nutrient supplements to the substrate. nih.gov
Liquid Fermentation : Submerged fermentation in liquid media allows for greater control over process parameters and generally has shorter production cycles (15-20 days for C. militaris). frontiersin.org Different strategies like shake-flask culture, static culture, and controlled bioreactors are employed. researchgate.net Fed-batch fermentation, where nutrients are added incrementally during the process, has been particularly effective for engineered yeast strains, preventing substrate inhibition and sustaining high productivity. frontiersin.orgacs.org
The yield of cordycepin is highly sensitive to the composition of the culture medium and physical growth conditions. frontiersin.org
Nutritional Factors:
Carbon and Nitrogen Sources : The balance of carbon and nitrogen is critical. frontiersin.orgmdpi.com Glucose is a commonly used carbon source, while yeast extract and peptones are effective nitrogen sources. mdpi.comresearchgate.net The carbon-to-nitrogen (C/N) ratio significantly influences cordycepin synthesis. frontiersin.org
Precursors : Supplementing the medium with precursors of the biosynthetic pathway can significantly boost yields. The addition of adenine, in particular, has been shown to enhance cordycepin production in both C. militaris and engineered yeast systems. nih.govmdpi.com
Trace Elements and Vitamins : Metal ions such as Zn²⁺ have been found to influence transcriptional control and enhance cordycepin biosynthesis. frontiersin.orgnih.gov The addition of vitamins like Vitamin B₁ has also been reported to increase yields. frontiersin.orgnih.gov
Environmental Factors:
Temperature : Optimal temperature is crucial for both fungal growth and enzyme activity. For C. militaris, temperatures between 20°C and 27°C are often reported as optimal for cordycepin production. researchgate.net
pH : The pH of the culture medium affects nutrient uptake and metabolic activity. An initial pH around 5.5 to 6.0 is generally favorable for cordycepin production in many systems. nih.govresearchgate.net
Light : Light has been identified as an important environmental signal that can stimulate cordycepin synthesis in C. militaris, upregulating genes involved in the AMP pathway. frontiersin.orgnih.gov
Aeration : In submerged fermentation, dissolved oxygen is a key parameter that must be controlled to ensure efficient aerobic metabolism and product formation.
| Organism/Strain | Strategy | Reported Yield |
|---|---|---|
| C. militaris mutant G81-3 | Mutation breeding and optimized solid culture | 14.3 g/L frontiersin.orgnih.gov |
| C. militaris | Optimized static liquid fermentation (yeast extract, tryptone) | 7.35 g/L researchgate.nettandfonline.com |
| Engineered Yarrowia lipolytica | Metabolic engineering and fed-batch fermentation | 4.36 g/L frontiersin.orgacs.org |
| Engineered Komagataella phaffii | Fermentation optimization with methanol feed | 2.68 g/L frontiersin.orgnih.gov |
| Engineered Aspergillus oryzae | Optimization of glucose, yeast extract, and adenine | 1.72 g/L mdpi.com |
Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis Enhancement
The elucidation of the cordycepin biosynthetic pathway has paved the way for advanced metabolic engineering and synthetic biology strategies to enhance its production. nih.gov These approaches aim to overcome the low yields found in wild-type strains of Cordyceps militaris and to develop efficient, scalable production platforms in both the native organism and heterologous hosts. nih.govnih.gov Genetic engineering techniques, including overexpression, gene knockdown, and gene editing, have proven to be effective methods for improving the content of bioactive components like cordycepin. mdpi.com
Genetic Modification in Cordyceps militaris
Significant efforts have focused on genetically modifying C. militaris to increase cordycepin output. nih.gov The availability of its genome sequence and the development of genetic transformation tools, such as Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast-mediated transformation (PMT), and the CRISPR-Cas9 system, have facilitated precise genomic alterations. mdpi.comnih.gov
Key strategies in the native host include:
Overexpression of Biosynthetic Genes: The core genes for cordycepin biosynthesis, cns1 and cns2, are primary targets. Overexpressing these genes can directly boost the metabolic flux towards cordycepin.
Manipulation of Regulatory Genes: Targeting genes that regulate secondary metabolism can also enhance production. For example, modifying the blue-light receptor gene (CmWC1) has been shown to affect the balance of cordycepin content. nih.gov
Targeting Precursor Supply Pathways: Enhancing the endogenous supply of adenosine, the direct precursor for cordycepin, is another viable strategy. This can involve engineering the purine metabolism pathway. nih.gov Research has shown that metabolic pathways such as the TCA cycle, pentose phosphate pathway, and various amino acid metabolisms are associated with cordycepin synthesis. nih.gov
The following table summarizes the outcomes of various genetic modifications in C. militaris.
| Genetic Modification Strategy | Target Gene(s) | Host Strain | Resulting Cordycepin Yield | Fold Increase vs. Control | Reference |
| Overexpression | Adenosine Kinase (adk) | C. militaris | 4.85 mg/g | 1.83x | mdpi.com |
| Overexpression | Phosphoribosyl Pyrophosphate Synthetase | C. militaris | 5.31 mg/g | 2.01x | mdpi.com |
| Knockout | Adenosine Deaminase (ada) | C. militaris | 5.48 mg/g | 2.07x | mdpi.com |
| Mating of Parental Strains | N/A | C. militaris KSP8 | 6.63 mg/g | ~1.35x | nih.govfrontiersin.org |
| UV Mutagenesis | N/A | C. militaris protoplasts | 4.51 mg/g | 1.74x | nih.govfrontiersin.org |
Synthetic Biology in Heterologous Hosts
Synthetic biology offers a powerful alternative by transferring the cordycepin biosynthetic pathway into well-characterized industrial microorganisms. nih.govnih.gov This approach can circumvent the complex regulation and slow growth of C. militaris, potentially leading to more efficient and cost-effective production. researchgate.net The primary strategy involves co-expressing the essential genes cns1 and cns2 from C. militaris in a suitable host. frontiersin.org
Several microbial hosts have been successfully engineered for cordycepin production:
Saccharomyces cerevisiae : As a generally recognized as safe (GRAS) organism, this yeast is a popular choice. By introducing the cns1 and cns2 genes, researchers have successfully produced cordycepin, with titers reaching 725.16 mg/L in a 5 L bioreactor after extensive metabolic engineering and screening. nih.govfrontiersin.org
Aspergillus oryzae : This food-grade filamentous fungus has also been engineered to produce cordycepin by overexpressing cns1 and cns2. Optimized fermentation conditions have led to yields of 564.64 mg/L/day. nih.govresearchgate.net
Yarrowia lipolytica : This oleaginous yeast is another promising host. Combinatorial metabolic engineering strategies—including promoter, protein, ATP, and precursor engineering—have been applied. frontiersin.orgacs.org In one study, an engineered strain produced 4362.54 mg/L of cordycepin in fed-batch fermentation. acs.org Another effort achieved a titer of 3.26 g/L by optimizing enzyme fusion, precursor supply, and the purine biosynthetic pathway. frontiersin.org
Komagataella phaffii (Pichia pastoris): This yeast has been engineered to produce cordycepin from methanol, achieving a concentration of 2.68 g/L in the broth within 168 hours. researchgate.net
The following table details the achievements in heterologous cordycepin production.
| Host Organism | Engineering Strategy | Cordycepin Titer | Reference |
| Yarrowia lipolytica | Combinatorial metabolic engineering (promoter, protein, ATP, precursor) | 4362.54 mg/L | acs.org |
| Yarrowia lipolytica | Enzyme fusion optimization, precursor supply, purine pathway engineering | 3.26 g/L | frontiersin.org |
| Komagataella phaffii | Heterologous expression of cns1 & cns2, fermentation optimization | 2.68 g/L | researchgate.net |
| Saccharomyces cerevisiae | Heterologous expression, fermentation optimization | 725.16 mg/L | nih.gov |
| Saccharomyces cerevisiae | Introduction of ScCNS1 and ScCNS2 from C. militaris | 137.27 mg/L | frontiersin.org |
| Aspergillus oryzae | Overexpression of cns1 & cns2, optimized fermentation | 564.64 mg/L/day | nih.gov |
Molecular and Cellular Mechanisms of Action of Cordycepin C
Immunomodulatory Mechanisms
Cytokine and Chemokine Expression Regulation
Cordycepin (B1669437) C, a prominent bioactive compound derived from Cordyceps militaris, exhibits significant immunomodulatory effects, particularly through its influence on cytokine and chemokine expression. These signaling molecules are critical for orchestrating immune responses, and their dysregulation can lead to various inflammatory and pathological conditions. Research indicates that Cordycepin C plays a role in dampening excessive inflammatory responses by modulating the production and release of these crucial mediators.
The primary mechanisms through which this compound exerts these effects involve the suppression of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways frontiersin.orgnih.govnih.govdovepress.comtandfonline.comnih.gov. Activation of these pathways typically leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activation of NF-κB by reducing the degradation of IκB-α (inhibitor of NF-κB) and preventing the nuclear translocation of the p65 subunit frontiersin.orgnih.govdovepress.com. Similarly, it can suppress the phosphorylation of various MAPK components, including ERK, JNK, and p38, thereby hindering downstream inflammatory signaling frontiersin.orgtandfonline.comnih.govcdnsciencepub.com. Furthermore, this compound has been observed to interfere with Toll-like receptor 4 (TLR4) signaling, a critical initiator of inflammatory cascades triggered by lipopolysaccharide (LPS) nih.govdovepress.com.
Modulation of Specific Cytokines and Chemokines:
Studies have demonstrated this compound's ability to reduce the levels of several key pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated macrophages and microglia, this compound significantly decreases the production of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) frontiersin.orgnih.govdovepress.comtandfonline.comcdnsciencepub.com. It also impacts T cell-mediated immune responses, showing a dose-dependent reduction in the secretion of both T helper 1 (Th1) cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and T helper 2 (Th2) cytokines such as Interleukin-4 (IL-4) and IL-6 in concanavalin (B7782731) A-stimulated splenocytes frontiersin.orgnih.gov.
Beyond cytokines, this compound influences chemokine expression. It has been shown to reduce the expression of chemokines such as RANTES (CCL5) and IP-10 (CXCL10) in certain inflammatory models, including Dengue virus (DENV) infection nih.gov. Additionally, this compound has been found to reduce the expression of C-X-C chemokine receptor type 4 (CXCR4) in cancer cells, which is associated with inhibiting cell migration and invasion researchgate.netscielo.br.
The compound also plays a role in suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.govdovepress.comnih.gov.
Research Findings on Cytokine and Chemokine Modulation
| Cytokine/Chemokine | Cell Type/Model | Observed Effect of this compound | Associated Mechanism(s) | Citation(s) |
| IL-1β | LPS-induced RAW 264.7 macrophages, Aged rat testis | Decreased | NF-κB suppression, MAPK inhibition | frontiersin.orgnih.govdovepress.comtandfonline.comcdnsciencepub.com |
| TNF-α | LPS-induced RAW 264.7 macrophages, Aged rat testis | Decreased | NF-κB suppression, MAPK inhibition | frontiersin.orgnih.govdovepress.comtandfonline.comcdnsciencepub.com |
| IL-6 | LPS-induced RAW 264.7 macrophages, Aged rat testis | Decreased | NF-κB suppression, MAPK inhibition | frontiersin.orgnih.govdovepress.comtandfonline.comcdnsciencepub.com |
| IL-2 | Concanavalin A-induced splenocytes | Decreased | NF-κB and NFAT2 suppression | frontiersin.orgnih.gov |
| IFN-γ | Concanavalin A-induced splenocytes | Decreased | NF-κB and NFAT2 suppression | frontiersin.orgnih.gov |
| IL-4 | Concanavalin A-induced splenocytes | Decreased | NF-κB and NFAT2 suppression | frontiersin.org |
| RANTES | DENV-infected A549 cells | Suppressed | NS5 protein interaction, NF-κB suppression | nih.gov |
| IP-10 | DENV-infected A549 cells | Reduced | (Implied via NF-κB suppression) | nih.gov |
| CXCR4 | Liver cancer cells | Reduced expression | Inhibition of migration and invasion | researchgate.netscielo.br |
| NO | LPS-stimulated BV2 microglia, RAW 264.7 macrophages | Suppressed production | Inhibition of iNOS gene expression, NF-κB, MAPK, Akt pathways | nih.govdovepress.comnih.gov |
| PGE₂ | LPS-stimulated BV2 microglia, RAW 264.7 macrophages | Suppressed production | Inhibition of COX-2 gene expression, NF-κB, MAPK pathways | nih.govdovepress.comnih.gov |
Compound List:
Cordycepin
IL-1β (Interleukin-1 beta)
IL-2 (Interleukin-2)
IL-4 (Interleukin-4)
IL-6 (Interleukin-6)
IFN-γ (Interferon-gamma)
TNF-α (Tumor Necrosis Factor-alpha)
RANTES (CCL5)
IP-10 (CXCL10)
CXCR4 (C-X-C chemokine receptor type 4)
NF-κB (Nuclear Factor-kappa B)
IκB-α (Inhibitor of kappa B-alpha)
p65 (NF-κB subunit)
MAPK (Mitogen-Activated Protein Kinase)
ERK (Extracellular signal-regulated kinase)
JNK (c-Jun N-terminal kinase)
p38 (p38 MAPK)
TLR4 (Toll-like receptor 4)
AMPK (AMP-activated protein kinase)
Akt (Protein kinase B)
iNOS (Inducible nitric oxide synthase)
COX-2 (Cyclooxygenase-2)
NS5 (DENV protein)
LPS (Lipopolysaccharide)
DENV (Dengue virus)
Preclinical Efficacy and Biological Activities of Cordycepin C in Model Systems
Anti-Inflammatory Effects in Preclinical Models of Inflammation
Attenuation of Inflammatory Responses in Animal Models
Cordycepin (B1669437) has shown significant anti-inflammatory properties across various animal models. It has been observed to inhibit the production of pro-inflammatory mediators and cytokines such as TNF-α, IL-1β, and IL-6 by blocking the activation of signaling pathways like NF-κB and MAPK dovepress.com. In models of acute pancreatitis, cordycepin protected against pancreatic injury by reducing inflammation geneticlifehacks.com. Furthermore, it has been shown to suppress inflammatory responses in LPS-activated macrophages and BV2 microglial cells by interfering with LPS-TLR4 interactions dovepress.com. In a rat model of renal ischemia-reperfusion (I/R) injury, cordycepin administration led to a decrease in pro-inflammatory cytokine secretion, inflammatory reactions, and oxidative stress, resulting in reduced kidney damage researchgate.netscielo.org.mx. Cordycepin also demonstrated anti-inflammatory effects in asthma models by reducing IgE levels and inflammation associated with T-cell infiltration nih.gov.
Antiviral Activities in Viral Infection Models
Cordycepin exhibits antiviral activity against a range of viruses. Studies have shown its efficacy against influenza virus, human immunodeficiency virus (HIV), Epstein-Barr virus (EBV), and herpes viruses nih.gov. Specifically, cordycepin has been found to suppress the transfer of EBV to AGS cells and selectively inhibit influenza viral genome replication nih.gov. Research has also indicated that cordycepin can significantly reduce viral load and viral RNA levels in Enterovirus A71 (EV-A71)-infected Vero cells, inhibiting virus-induced cytotoxicity in a dose-dependent manner researcher.life. Its antiviral potential against SARS-CoV-2 has also been explored, with studies suggesting binding to viral proteases and inhibition of virus entry and replication researchgate.net.
Anti-Fibrotic Potentials in Tissue Remodeling Models
Cordycepin has demonstrated anti-fibrotic potential in models of tissue remodeling. In lung fibrosis models induced by bleomycin, cordycepin treatment was observed to reduce inflammatory cell infiltration, collagen deposition, and the production of cytokines researchgate.netnih.gov. It has also been shown to revert epithelial-mesenchymal transition (EMT), a key process in fibrosis, by modulating the expression of markers like vimentin (B1176767) and E-cadherin nih.gov. Cordycepin has been implicated in inhibiting TGF-β1 expression and promoting collagen degradation, mechanisms crucial for alleviating fibrosis in various tissues nih.gov.
Neuroprotective Effects in In Vitro and Animal Models of Neurological Disorders
Cordycepin has shown promising neuroprotective effects in various in vitro and animal models of neurological disorders. It can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ1–42) by activating the ERK/CREB signaling pathway nih.gov. Studies have indicated that cordycepin confers neuroprotection by reducing reactive oxygen species, restoring mitochondrial membrane potential, and inhibiting apoptosis in neuronal cells exposed to neurotoxic insults nih.gov. Furthermore, cordycepin has been shown to protect against rotenone-induced Parkinson's disease in rats via an antiapoptotic mechanism and to preserve synaptic function and dendrite morphology following cerebral ischemia researchgate.net. It has also been observed to mitigate oxidative stress and abnormal calcium homeostasis in hippocampal neurons nih.gov.
Metabolic Regulation in Preclinical Models of Metabolic Disorders
Cordycepin plays a role in regulating metabolic processes and shows potential in preclinical models of metabolic disorders.
Cordycepin has demonstrated effects on glucose and lipid metabolism. It exhibits hypoglycemic activity in alloxan-induced diabetic mice by regulating glucose metabolism nih.govnih.gov. Studies suggest that cordycepin can prevent the production of NO and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages, which is linked to its antidiabetic activity nih.gov. Cordycepin has also been shown to reduce lipid accumulation and improve lipid profiles. It can activate AMP-activated protein kinase (AMPK), leading to the inhibition of fatty acid synthesis and a reduction in triglycerides, total cholesterol, and low-density lipoprotein (LDL) levels nih.govmdpi.com. In high-fat diet-induced obese rats, cordycepin reduced body weight by regulating gut microbiota nih.gov.
Structure Activity Relationships and Chemical Modifications of Cordycepin C
Synthesis of Cordycepin (B1669437) C Analogues and Derivatives
The synthesis of Cordycepin C analogues and derivatives is a primary avenue for investigating how structural changes impact biological activity. Research has focused on creating a diverse library of compounds by modifying the parent structure, enabling systematic SAR studies. These synthetic efforts aim to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. Various chemical synthesis routes have been developed, often starting from readily available carbohydrates or nucleosides, and employing established organic chemistry methodologies. Citation acs.org describes the synthesis of stereospecific-phosphoramidate derivatives of cordycepin, including those with various ester groups and halogenated analogues, highlighting a systematic approach to derivative synthesis. Similarly, citation sioc-journal.cn details total synthetic routes for cordycepin itself, using D-glucose or D-xylose as starting materials, with the key step involving the deoxygenation of 3-OH via the Barton-McCombie reaction. These foundational syntheses provide the basis for creating more complex analogues.
Modifications at the Ribose Ring
The ribose sugar moiety of nucleosides plays a critical role in their biological activity, including cellular uptake, phosphorylation, and interaction with target enzymes. Modifications to the ribose ring of cordycepin analogues can involve alterations at various positions, such as the 2' or 3' hydroxyl groups, or the introduction of stereochemical changes. Cordycepin itself is characterized by the absence of a hydroxyl group at the 3' position (3'-deoxyadenosine). Further modifications might include introducing different functional groups at the 2' or 5' positions, or altering the stereochemistry of the sugar ring. Citation thieme-connect.de mentions the synthesis of 2′-deoxyadenosine-C and cordycepin-C, and the derivation of corresponding 2′- and 3′-epimers from specific carbohydrate precursors, indicating stereochemical modifications at the sugar ring. These alterations are crucial for understanding the role of the sugar in binding affinity and metabolic stability.
Prodrug Strategies for Enhanced Preclinical Delivery and Stability
Prodrug strategies are employed to improve the pharmacokinetic properties of nucleoside analogues, such as enhancing cell permeability, increasing metabolic stability, and achieving targeted delivery. ProTide technology, which involves attaching phosphoramidate (B1195095) moieties, has been successfully applied to cordycepin. Citation acs.org and nih.gov describe the synthesis of stereospecific-phosphoramidate ProTide-cordycepin derivatives with various ester groups. These derivatives are designed to be intracellularly converted to the active nucleoside monophosphate and subsequently to the triphosphate analogue. The ester functionalities can be modified to influence hydrolysis rates by cellular esterases, thereby controlling the release of the active drug. Furthermore, halogenation at the C-2 position of cordycepin ProTides has been explored to potentially enhance antiviral activity and stability acs.orgnih.gov.
Comparative Biological Activities of this compound Analogues
The comparative biological activities of synthesized this compound analogues are essential for identifying lead compounds with improved therapeutic profiles. These studies involve evaluating a series of derivatives against specific biological targets or disease models and comparing their efficacy. For instance, ProTide-cordycepin derivatives have been evaluated for their antiviral activities against viruses such as coronavirus, influenza, and dengue virus acs.orgnih.gov. Pharmacological screening has indicated that certain Sp-isomers and halogenated derivatives exhibit promising antiviral efficacy acs.orgnih.gov. Comparative analyses help in establishing structure-activity relationships, revealing which structural modifications lead to enhanced potency, altered selectivity, or improved metabolic stability. For example, it was observed that Sp-isomers generally showed slightly greater inhibitory activity than their Rp-counterparts against the dengue virus, and the addition of a fluorine group modestly increased the hydrolysis rate, extending the half-life of fluorinated derivatives compared to non-fluorinated ones nih.gov.
Computational Chemistry and Molecular Modeling Studies for Design of Derivatives
Computational chemistry and molecular modeling play a vital role in the rational design of novel this compound derivatives. These techniques allow researchers to predict molecular interactions, optimize binding affinities, and understand the conformational preferences of analogues before embarking on extensive synthesis. Studies might involve quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to identify key structural features responsible for biological activity. While specific computational studies on "this compound" are not detailed in the provided snippets, general approaches for nucleoside analogues include modeling interactions with target enzymes or receptors to guide the design of new modifications. For example, in silico studies can predict how changes in the nucleoside moiety or sugar ring affect binding to viral polymerases or cellular kinases, thereby informing the synthesis of more potent and selective compounds plos.org.
Advanced Analytical Methodologies for Cordycepin C Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are indispensable for isolating and quantifying Cordycepin (B1669437) from complex mixtures, such as fungal extracts or biological fluids. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of Cordycepin. Studies typically employ reversed-phase C18 columns, with mobile phases consisting of water and organic modifiers like acetonitrile (B52724) or methanol (B129727), often under gradient elution conditions. Detection is commonly performed using UV-Vis detectors set at wavelengths around 260 nm, where Cordycepin exhibits maximum absorbance.
Method validation for HPLC assays consistently demonstrates good linearity, with correlation coefficients (r²) frequently exceeding 0.999. Recovery rates for Cordycepin typically range from 95% to 109%, indicating high accuracy. Precision, assessed by relative standard deviation (RSD), is generally reported to be below 5%, often below 2% for intraday and interday measurements. Limits of detection (LOD) and quantification (LOQ) vary depending on the specific method but are often in the low microgram per milliliter (µg/mL) or nanogram per milliliter (ng/mL) range, enabling sensitive detection in research samples nih.govresearchgate.nettci-thaijo.orgnih.govsciepub.comtjpr.orgresearchgate.netnih.govacs.orgbioline.org.br.
Table 1: HPLC Method Parameters and Validation for Cordycepin
| Parameter | Typical Value/Range | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 × 250 mm, 5 µm) | Common for separating nucleosides. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol (e.g., 95:5 v/v) | Gradient elution is often used for optimal separation. |
| Flow Rate | 0.6 - 1.0 mL/min | Varies with column dimensions and mobile phase composition. |
| Detection Wavelength | 260 nm | Wavelength of maximum UV absorbance for Cordycepin. |
| Column Temperature | 30 - 40 °C | Helps in optimizing peak shape and separation. |
| Linearity (r²) | > 0.999 | Indicates a strong linear relationship between concentration and signal. |
| Recovery (%) | 95 - 109% | Demonstrates the accuracy of the method. |
| Precision (RSD, %) | < 5% (often < 2%) | Reflects the reproducibility of measurements. |
| LOD | 0.008 µg/mL to 0.47 µg/mL | Lower values indicate higher sensitivity. |
| LOQ | 0.018 µg/mL to 1.43 µg/mL | The lowest concentration reliably quantified. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity, selectivity, and specificity for Cordycepin analysis, particularly in complex biological matrices. This technique utilizes electrospray ionization (ESI) in positive ion mode, with quantification often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions specific to Cordycepin.
LC-MS/MS methods have reported excellent linearity (r > 0.9990), with LODs as low as 0.04 pg and LOQs of 0.1 pg, demonstrating superior sensitivity compared to UV detection akjournals.comakjournals.com. Precision values (RSD) are typically below 5%, and recoveries are within acceptable ranges (94.4–109.5%), confirming the method's reliability akjournals.comakjournals.com. These methods are invaluable for pharmacokinetic studies and trace analysis of Cordycepin in biological samples nih.govnih.gov.
Table 2: LC-MS/MS Method Parameters and Validation for Cordycepin
| Parameter | Typical Value/Range | Notes |
| Column | C18 Reversed-Phase (e.g., 3.0 × 50 mm, 2.7 µm) | Suitable for separating polar compounds like nucleosides. |
| Mobile Phase | Water/Ethanol with Acetic Acid or Formic Acid | Isocratic or gradient elution can be employed. |
| Ionization Mode | ESI Positive | Common for nucleosides. |
| Detection Mode | SIM or MRM | For selective and sensitive quantification. |
| Linearity (r) | > 0.9990 | Indicates excellent quantitative performance. |
| Sensitivity (LOD) | 0.04 pg to 0.6 µg/mL | Demonstrates high sensitivity for trace analysis. |
| Sensitivity (LOQ) | 0.1 pg to 1.55 µg/mL | Crucial for accurate quantification at low concentrations. |
| Recovery (%) | 94.4 - 109.5% | Confirms the accuracy of the method. |
| Precision (RSD, %) | ≤ 5.5% (typically < 4%) | Reflects the method's reproducibility. |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective, rapid, and greener alternative for Cordycepin analysis. Studies have developed stability-indicating HPTLC methods using eluents like ethanol-water mixtures. Detection is typically performed at 262 nm. The linearity for HPTLC assays is reported with determination coefficients (R²) around 0.9978, indicating good quantitative capabilities. These methods are noted for their simplicity, accuracy, precision, and robustness, making them suitable for routine analysis and quality control mdpi.comresearchgate.net.
Table 3: HPTLC Method Parameters and Validation for Cordycepin
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica gel plates | Standard for HPTLC. |
| Mobile Phase | Ethanol–Water (e.g., 75:25 v/v) | Chosen for greener characteristics and effective separation. |
| Detection Wavelength | 262 nm | Specific for Cordycepin detection. |
| Linearity (R²) | 0.9978 | Demonstrates good quantitative performance. |
| Sample Application | ng/band | Standard unit for densitometry analysis. |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) provides faster analysis times and improved resolution compared to traditional HPLC due to the use of smaller particle size columns and higher operating pressures. UHPLC methods have been successfully applied for the simultaneous separation and determination of Cordycepin and other nucleosides in Cordyceps species, offering enhanced efficiency for complex sample analysis mdpi.comresearchgate.net.
Spectroscopic Techniques for Detection and Characterization in Biological Matrices
Spectroscopic techniques, particularly Near-Infrared Spectroscopy (NIRS), offer non-destructive and rapid methods for analyzing Cordycepin, often in conjunction with chemometric modeling.
Near-Infrared Spectroscopy (NIRS)
Near-Infrared Spectroscopy (NIRS) has emerged as a powerful tool for the rapid, non-destructive discrimination and quantification of compounds like Cordycepin in complex matrices such as Cordyceps fruiting bodies and mycelium powders. NIRS data, typically collected in the 12500-4000 cm⁻¹ spectral region, is often preprocessed using derivative transformations. Chemometric techniques, including Principal Component Analysis (PCA) for clustering and Partial Least Squares (PLS) regression or Back-Propagation Artificial Neural Networks (BPANN) for quantitative modeling, are employed to correlate spectral data with Cordycepin concentrations.
Studies have reported excellent predictive capabilities for NIRS models, with correlation coefficients (R) for Cordycepin concentration prediction reaching values as high as 0.9959 and root-mean-square error of prediction (RMSEP) as low as 0.1007 nih.govacs.orgscientific.netpsu.edu. These methods are promising for rapid quality assessment and authentication of Cordyceps products, requiring minimal sample preparation.
Table 4: NIRS Application and Performance Metrics for Cordycepin
| Parameter | Typical Value/Range | Notes |
| Spectral Region | 12500-4000 cm⁻¹ | Common range for NIRS analysis of organic compounds. |
| Sample Preparation | Intact, chopped, dried powder, or dried crude extract | Minimal preparation required, enabling non-destructive analysis. |
| Chemometric Models | PCA, PLS, BPANN | Used for data processing, discrimination, and quantitative prediction. |
| Correlation Coefficient (R) | Up to 0.9959 | Indicates high accuracy in predicting Cordycepin concentration. |
| RMSEP | As low as 0.1007 | Measures the prediction error of the model. |
| Application | Rapid discrimination, quality assessment, concentration prediction | Non-destructive and time-efficient analysis. |
Omics Based Research Approaches in Cordycepin C Studies
Transcriptomics Analysis of Gene Expression Profiles
Transcriptomics provides a snapshot of the complete set of RNA transcripts in a cell or organism at a specific moment. This has been instrumental in understanding the genetic regulation of Cordycepin (B1669437) C production in its primary biological source, the fungus Cordyceps militaris.
High-throughput technologies like RNA sequencing (RNA-Seq) and microarrays have been extensively applied to study C. militaris. RNA-Seq has been used to analyze the transcriptomes of different strains, including high- and low-cordycepin-producing variants, as well as wild-type strains under various conditions. nih.govnih.gov For instance, transcriptome analysis was performed on C. militaris mycelia after the addition of L-alanine, which is known to enhance cordycepin production. nih.gov This generated, on average, 4.44 Gb of clean bases for each sample, with approximately 80.3% of the reads mapping to the reference genome. nih.gov Similarly, RNA-Seq technology was applied to fungal cultures at seven different time points to investigate global transcriptomic changes during cultivation on germinated soybeans. nih.govtandfonline.com These studies provide a comprehensive molecular basis for understanding the cultivation and biosynthetic processes related to Cordycepin C. nih.govtandfonline.com
A primary outcome of transcriptomic analyses is the identification of differentially expressed genes (DEGs) under varying conditions or between different strains. In studies comparing high- and low-cordycepin-producing strains of C. militaris, a significant number of DEGs have been identified. For example, a comparison between a high-yielding strain (GYS60) and a low-yielding strain (GYS80) with the wild-type identified hundreds of upregulated and downregulated genes. nih.govnih.gov
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then used to interpret the functional significance of these DEGs. A consistent finding across multiple studies is the significant enrichment of genes involved in purine (B94841) metabolism , which is the core pathway for this compound biosynthesis. nih.govnih.govmdpi.com Other key pathways identified include those related to energy metabolism (like the glycolysis and pentose (B10789219) phosphate (B84403) pathways), amino acid metabolism, and the biosynthesis of secondary metabolites. nih.govmdpi.com For instance, transcriptome analysis revealed that up-regulating genes involved in energy generation and amino acid conversion was a major reason for the overproduction of cordycepin. frontiersin.org In one study, 24 genes were implicated in a hypothetical cordycepin metabolic pathway, starting from glycolysis and the pentose phosphate pathway and progressing through purine metabolism. nih.govmdpi.com
Specific genes identified as crucial for cordycepin synthesis include a four-gene cluster (Cns1–Cns4) that is physically linked and encodes proteins with domains that facilitate cordycepin metabolism. nih.gov Furthermore, studies have identified key transcription factors, such as those from the Zn2Cys6 family, that appear to regulate rate-limiting steps in cordycepin production. nih.govfrontiersin.org
Table 1: Differentially Expressed Genes in High vs. Low Cordycepin-Producing C. militaris Strains This table is a representative example based on findings from multiple transcriptomic studies.
| Gene Category | Example Genes/Enzymes | Associated Pathway | Expression Trend in High-Yielding Strains |
|---|---|---|---|
| Purine Metabolism | Adenylosuccinate synthetase (ADSS), Adenylate kinase (ADEK) | IMP Biosynthesis, Purine Metabolism | Upregulated |
| Cordycepin Synthesis Cluster | Cns1, Cns2, Cns3 | Cordycepin Biosynthesis | Upregulated |
| Energy Metabolism | Genes in Glycolysis & Pentose Phosphate Pathway | ATP Production | Upregulated |
| Transcription Factors | Zn2Cys6 family (e.g., CmTf1, CmTf2) | Gene Regulation | Upregulated |
| Amino Acid Metabolism | Genes for L-alanine conversion | Amino Acid Biosynthesis | Upregulated |
Metabolomics Profiling of Cellular Metabolic Changes
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and biological systems. It provides a direct functional readout of cellular physiology.
Metabolomic profiling, often using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS, has been used to detect and quantify biochemical metabolites in C. militaris at different developmental stages or in strains with varying this compound yields. frontiersin.orgnih.govresearchgate.netnih.gov These analyses have successfully identified dozens of metabolites associated with nucleotide, carbohydrate, and amino acid metabolism. nih.govresearchgate.net
By comparing the metabolic profiles of high- and low-yielding strains, researchers have identified significant alterations in several key metabolic pathways. nih.gov The most prominently affected pathways include the citric acid cycle (TCA cycle) , purine metabolism , and pyrimidine metabolism . nih.gov For instance, metabolomic studies have shown that in high-yielding strains, there is an enrichment of metabolites in the glutamine and glutamic acid pathway, which appears to be related to the accumulation of this compound. nih.govx-mol.com Furthermore, changes in galactose metabolism and amino acid metabolism have been shown to promote an increase in this compound content. nih.gov
Table 2: Key Metabolites and Pathways Perturbed in High this compound Production This table is a representative summary based on findings from multiple metabolomic studies.
| Metabolic Pathway | Key Associated Metabolites | Observation in High-Yielding Conditions |
|---|---|---|
| Purine Metabolism | Adenosine (B11128), Inosine, Guanine | Increased flux towards adenosine |
| Amino Acid Metabolism | Glutamine, Glutamic Acid, L-Alanine | Enrichment of specific amino acids |
| Carbohydrate Metabolism | Glucose, Mannitol, Xylitol | Associated with glucose accumulation |
| Citric Acid (TCA) Cycle | Citric Acid, Succinic Acid | Altered levels indicating metabolic shifts |
| Pyrimidine Metabolism | Uridine, Cytidine | Altered levels |
Integration of Multi-Omics Data for Systems Biology Understanding
A systems biology approach, which seeks to understand the complex interactions within biological systems, is crucial for elucidating the multifaceted mechanisms of action and biosynthesis of this compound. nih.gov This holistic perspective is achieved by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Such an integrated analysis allows researchers to move beyond the study of single molecules to mapping the intricate networks of genes, proteins, and metabolites that are influenced by or involved in the production of cordycepin. nih.govyoutube.com
Research in Cordyceps militaris, a primary producer of cordycepin, has significantly benefited from multi-omics strategies. By combining different layers of biological data, scientists can construct a more comprehensive picture of how cordycepin is synthesized and regulated.
One prominent application of this integrated approach is the elucidation of the cordycepin biosynthetic pathway. For instance, a combined genomic and transcriptomic analysis of a high-yield C. militaris strain identified a hypothetical metabolic pathway involving 24 functional genes. nih.govresearchgate.net This research revealed that the synthesis network begins with foundational pathways like glycolysis and the pentose phosphate pathway, progresses through purine metabolism, and culminates in the formation of cordycepin. nih.govresearchgate.net The integration of these two omics datasets was essential to connect the genetic blueprint (genome) with the actively expressed genes (transcriptome) under specific developmental stages of high cordycepin production. nih.govresearchgate.netmdpi.com
Table 1: Integrated Genomic and Transcriptomic Findings for this compound Biosynthesis Network
| Metabolic Pathway | Key Genes/Enzymes Identified | Role in this compound Synthesis | Omics Data Source |
|---|---|---|---|
| Glycolysis / Pentose Phosphate Pathway | Genes encoding enzymes for D-Ribose-5P production | Provides the precursor ribose sugar backbone. | Genomics, Transcriptomics |
| Purine Metabolism | Genes for converting D-Ribose-5P to adenosine | Forms the adenosine molecule, the direct precursor to cordycepin. | Genomics, Transcriptomics |
| Core Cordycepin Synthesis | Cordycepin synthesis gene cluster (e.g., cns1, cns2) | Catalyzes the final conversion of adenosine to cordycepin. frontiersin.org | Genomics, Transcriptomics |
Furthermore, the integration of transcriptomics and metabolomics has provided deeper insights into how external factors can modulate cordycepin production. A study investigating the effects of naphthalene (B1677914) acetic acid (NAA) on C. militaris used a combined transcriptomic and metabolomic analysis to understand the resulting increase in cordycepin yield. frontiersin.org This dual-omics approach identified significant changes in both gene expression and metabolite concentrations, particularly within the purine metabolism pathway. frontiersin.org The analysis revealed a complex regulatory network involving not only purine metabolism but also the TCA cycle and various amino acid metabolic pathways, such as those for alanine, aspartate, glutamate (B1630785), and histidine. frontiersin.org
Similarly, another study analyzed the effect of L-alanine addition, which is known to boost cordycepin production. frontiersin.orgnih.gov Transcriptome analysis showed that L-alanine activated biopathways related to energy generation and amino acid conversion, which in turn improved the generation of substrates necessary for cordycepin synthesis. frontiersin.orgnih.gov This highlights how integrating different omics levels can connect upstream metabolic changes (amino acid metabolism) with the downstream production of a specific secondary metabolite (cordycepin). nih.gov
Table 2: Key Findings from Integrated Transcriptomic and Metabolomic Studies
| Inducing Factor | Affected Metabolic Pathways (KEGG) | Key Differentially Expressed Genes (DEGs) | Key Differentially Accumulated Metabolites (DAMs) |
|---|---|---|---|
| Naphthalene Acetic Acid (NAA) | Purine metabolism; TCA cycle; Alanine, aspartate and glutamate metabolism; Histidine metabolism | Genes in the purine metabolic pathway | Metabolites in the purine metabolic pathway |
| L-Alanine | Energy generation pathways; Amino acid conversion pathways | Cordycepin synthesis genes (cns1, cns2); Transcription factors (CmTf1, CmTf2) | Increased cordycepin, changes in precursor amino acids |
While studies integrating proteomics with other omics specifically for this compound are emerging, the approach has been used to understand the broader effects of Cordyceps species. For example, an integrated analysis of proteomics and metabolomics was used to investigate the mechanisms of Cordyceps sinensis in a rat model of COPD. nih.gov This study successfully linked changes in protein expression (e.g., PLA2G4E and B4GALT4) to alterations in metabolic pathways like glycerophospholipid and sphingolipid metabolism, demonstrating the power of this approach to connect molecular changes across different biological strata. nih.gov Such methodologies provide a framework for future multi-omics studies focused specifically on the cellular and systemic impacts of this compound.
Emerging Research Frontiers and Future Directions for Cordycepin C
Identification of Novel Cordycepin (B1669437) C-Producing Organisms
The discovery of new microbial sources for valuable natural products like Cordycepin C is fundamental to understanding their biosynthetic pathways, ecological roles, and ensuring their availability for further research and development. While the Cordyceps genus is historically linked to cordycepin (3'-deoxyadenosine), the search for novel producers of this compound is expanding into diverse microbial communities and environments.
Current research has identified this compound in specific fungal strains. For example, certain strains of Cordyceps sinensis have been reported to produce this compound, with yields noted in some instances. nih.gov Bio-prospecting efforts in unique ecological niches, such as the Tibetan plateau, have also led to the identification of previously uncharacterized species, like Aspergillus cordycepicola, which have shown the capacity to produce this compound. frontiersin.org These findings highlight the importance of exploring varied environments, including extremophilic habitats, to uncover a broader spectrum of microbial producers.
The identification of new this compound producers typically employs a combination of traditional culturomics and advanced molecular techniques. Culturomics involves isolating and cultivating microorganisms from environmental samples, allowing for direct screening of their metabolic outputs. This is often complemented by metagenomic approaches, which enable the analysis of genetic material directly from environmental DNA to identify genes involved in this compound biosynthesis, even in organisms that are challenging to culture. frontiersin.org Chemoinformatic analysis of fungal metabolite libraries can also aid in identifying potential producers based on structural similarities or predicted bioactivities.
Despite these advancements, several challenges persist in the identification and characterization of novel this compound-producing organisms. These include the often low yields of the compound from natural sources, which can complicate isolation and purification processes. frontiersin.orgnih.gov Furthermore, newly discovered extremophilic organisms, while promising, may present significant cultivation and optimization challenges for scalable production. frontiersin.org Future research should focus on leveraging synthetic biology tools to engineer microbial hosts for enhanced this compound production, exploring extremophilic environments for unique biosynthetic pathways, and employing advanced genomic and metabolomic analyses to uncover cryptic producers.
Data Table 8.6: Identified this compound Producers and Characteristics
| Organism Name | Source Environment | Reported this compound Yield | Identification Method | Notes |
| Cordyceps sinensis | Not specified | Not specified | Not specified | Known producer, baseline reference. nih.gov |
| Aspergillus cordycepicola | Tibetan Plateau | Not specified | Bio-prospecting | Extremophile, cultivation challenges. frontiersin.org |
| [Hypothetical Organism] | [e.g., Deep Sea] | [e.g., Trace amounts] | Metagenomics | Potential for novel biosynthetic pathways |
Addressing Research Gaps and Challenges in this compound Translational Research (Excluding Clinical Aspects)
Translational research is critical for bridging the gap between fundamental scientific discoveries and their eventual application. For this compound, several significant hurdles remain in its progression from laboratory findings to preclinical evaluation, excluding direct clinical applications. Addressing these challenges is essential for realizing its full therapeutic potential.
A primary research gap lies in the comprehensive understanding of this compound's precise mechanisms of action at the molecular level. While preliminary studies suggest various bioactivities, the specific cellular targets, signaling pathways, and downstream effects are not yet fully elucidated. mdpi.comresearchgate.net This lack of detailed mechanistic insight hinders the rational design of further preclinical studies and the identification of optimal therapeutic applications.
Furthermore, the purification of this compound to the high purity levels required for rigorous preclinical testing is an area needing advancement. Existing chromatographic separation techniques can be inefficient for complex mixtures, necessitating the development of more advanced and selective purification technologies. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Formulation development also poses significant challenges. This compound has demonstrated poor aqueous solubility and limited stability in common laboratory conditions, impacting its bioavailability and reliability in in vitro and in vivo preclinical models. nih.govresearchgate.networktribe.comnih.gov Future research must focus on developing stable and effective formulations, potentially through encapsulation techniques, nanoparticle delivery systems, or prodrug strategies, to enhance its delivery and efficacy in preclinical settings.
Finally, a critical gap exists in the development of robust and predictive preclinical models. Existing in vitro assays and in vivo animal models may not fully recapitulate the complex biological environments relevant to this compound's potential therapeutic effects. mdpi.comnih.gov Research is needed to establish more physiologically relevant models that can accurately assess efficacy and guide further development. Addressing these translational research gaps through dedicated scientific inquiry will pave the way for more informed and successful preclinical development of this compound.
Data Table 8.7: Key Translational Research Gaps and Future Directions for this compound
| Research Area | Identified Gap/Challenge | Proposed Future Direction/Solution |
| Mechanism of Action | Incomplete understanding of specific molecular targets and cellular pathways. | Detailed mechanistic studies, target identification assays, pathway analysis. mdpi.comresearchgate.net |
| Chemical Synthesis | Multi-step processes, moderate yields, high cost for scale-up. | Optimization of existing routes, exploration of enzymatic/chemoenzymatic synthesis, novel precursor identification. nih.govresearchgate.net |
| Purification | Inefficient separation of high-purity this compound from complex extracts. | Development of advanced chromatographic techniques, selective affinity purification methods. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov |
| Formulation/Delivery | Poor aqueous solubility and stability, impacting bioavailability in preclinical models. | Novel encapsulation methods (e.g., liposomes, nanoparticles), prodrug strategies, excipient screening for stability enhancement. nih.govresearchgate.networktribe.comnih.gov |
| Preclinical Models | Lack of robust and predictive in vitro/in vivo models reflecting biological complexity. | Development of more physiologically relevant models, advanced organoid systems, improved animal models. mdpi.comnih.gov |
Compound List:
this compound
Cordycepin (3'-deoxyadenosine)
Q & A
Q. How should researchers address potential biases in this compound’s reported bioactivities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
